GDC-0077, also known as inavolisib, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP binding site of PI3Kα, preventing the enzyme from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival, making it a promising target for cancer therapy [].
GDC-0077 displays a unique characteristic: it preferentially degrades mutant forms of the p110α protein, the catalytic subunit of PI3Kα [, ]. This selective degradation makes it a potentially valuable tool in studying cancers driven by specific p110α mutations.
GDC-0077, also known as Inavolisib, is a highly selective inhibitor of phosphatidylinositol 3-kinase alpha, a key enzyme in the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy. GDC-0077 is notable for its ability to induce selective degradation of mutant p110α, the catalytic subunit of phosphatidylinositol 3-kinase alpha, which is often implicated in solid tumors due to gene amplification or activating mutations .
GDC-0077 was developed through structure-based design and optimization of a series of benzoxazepin-oxazolidinone compounds. It belongs to the class of small molecule inhibitors targeting the class I isoform of phosphatidylinositol 3-kinase. The compound has demonstrated significant selectivity for both the phosphatidylinositol 3-kinase alpha isoform and its mutant forms, distinguishing it from other inhibitors that may not exhibit such specificity .
The synthesis of GDC-0077 involves several steps characterized by advanced organic chemistry techniques. The compound is synthesized through a stereocontrolled N-arylation process involving α-amino acids. The synthetic route typically includes:
GDC-0077 features a complex molecular structure that includes multiple functional groups contributing to its pharmacological activity. The compound's structural formula can be represented as follows:
Key structural characteristics include:
The molecular weight of GDC-0077 is approximately 318.36 g/mol, with specific data available regarding its stereochemistry and conformational flexibility .
GDC-0077 undergoes various chemical reactions during its synthesis and in biological systems:
GDC-0077 exerts its anticancer effects primarily through selective inhibition of phosphatidylinositol 3-kinase alpha activity and subsequent degradation of mutant p110α proteins. The mechanism involves:
This dual action enhances its efficacy in treating cancers characterized by aberrations in the phosphatidylinositol 3-kinase pathway.
GDC-0077 is primarily utilized in scientific research and clinical settings aimed at treating cancers associated with mutations in the phosphatidylinositol 3-kinase pathway. Its applications include:
The ongoing research into GDC-0077 continues to uncover its potential benefits and applications in oncology, highlighting its importance as a targeted therapeutic agent against specific cancer types .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3